8-Ethyl-7-hydroxy-2-methyldodecan-5-one
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Overview
Description
8-Ethyl-7-hydroxy-2-methyldodecan-5-one is an organic compound with the molecular formula C15H30O2 and a molecular weight of 242.397 g/mol . This compound is known for its unique structure, which includes a hydroxy group and a ketone group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-7-hydroxy-2-methyldodecan-5-one typically involves the reaction of 2-ethylhexanal with trimethyl orthoformate under acidic conditions . The reaction proceeds through a series of steps, including the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually involve temperatures ranging from 50°C to 100°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-7-hydroxy-2-methyldodecan-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 8-ethyl-7-oxo-2-methyldodecan-5-one or 8-ethyl-7-carboxy-2-methyldodecan-5-one.
Reduction: Formation of 8-ethyl-7-hydroxy-2-methyldodecan-5-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
8-Ethyl-7-hydroxy-2-methyldodecan-5-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Ethyl-7-hydroxy-2-methyldodecan-5-one involves its interaction with specific molecular targets and pathways. The hydroxy and ketone groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form hydrogen bonds and participate in various biochemical reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
7-Hydroxy-5,8-dimethoxyflavane: Exhibits antioxidant and anti-inflammatory activities.
Uniqueness
8-Ethyl-7-hydroxy-2-methyldodecan-5-one is unique due to its specific structure, which combines a hydroxy group and a ketone group on a dodecane backbone. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
CAS No. |
89037-50-3 |
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Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
8-ethyl-7-hydroxy-2-methyldodecan-5-one |
InChI |
InChI=1S/C15H30O2/c1-5-7-8-13(6-2)15(17)11-14(16)10-9-12(3)4/h12-13,15,17H,5-11H2,1-4H3 |
InChI Key |
VAGVVPRUABZSQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(CC(=O)CCC(C)C)O |
Origin of Product |
United States |
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